molecular formula C12H18O2 B2928236 2-(Adamantan-2-yl)acetic acid CAS No. 26082-22-4

2-(Adamantan-2-yl)acetic acid

Cat. No. B2928236
CAS RN: 26082-22-4
M. Wt: 194.274
InChI Key: KVBKBENCOHRLFW-UHFFFAOYSA-N
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Description

2-(Adamantan-2-yl)acetic acid is a compound with the molecular weight of 194.27 . It is also known as 2-adamantylacetic acid .


Synthesis Analysis

The synthesis of adamantane derivatives, including 2-(Adamantan-2-yl)acetic acid, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Adamantan-2-yl)acetic acid is represented by the InChI code 1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(Adamantan-2-yl)acetic acid is a solid substance with a melting point of 120-123°C . It is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Properties

2-(Adamantan-2-yl)acetic acid and its derivatives are studied for their chemical properties and synthesis methods. For example, Odyntsova (2017) explored the synthesis and physical-chemical properties of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, noting their potential as biologically active substances and intermediates in the synthesis of other compounds (Odyntsova, 2017). Burmistrov et al. (2017) reported on the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates, highlighting their high yields and the formation of {[(adamantan-2-yl)carbamothioyl]amino}acetic acid (Burmistrov, Pitushkin, Vasipov, & Butov, 2017).

Biological Activities and Potential Therapeutic Uses

Adamantane derivatives, including 2-(Adamantan-2-yl)acetic acid, have been investigated for their potential biological activities. Turk-Erbul et al. (2021) synthesized adamantane derivatives and assessed their in vitro cytotoxic effects, highlighting their potential in cancer therapy (Turk-Erbul et al., 2021). Al-Wahaibi et al. (2018) conducted a detailed structural analysis of adamantane derivatives to understand the effect of fluorine substitution, which could have implications in pharmaceutical applications (Al-Wahaibi et al., 2018).

Materials Science and Industrial Applications

The use of 2-(Adamantan-2-yl)acetic acid extends into materials science and industrial applications. For instance, Ivleva et al. (2016) synthesized polyfunctional derivatives using N-[(adamantan-1-yl)alkyl]-acetamides, which could be used as building blocks for conformationally restricted peptidomimetics (Ivleva, Tkachenko, & Klimochkin, 2016). Additionally, Sayed and El-Lateef (2020) investigated thiocarbohydrazones based on adamantane as efficient corrosion inhibitors for steel, demonstrating its potential in industrial applications (Sayed & El-Lateef, 2020).

Safety And Hazards

The safety information for 2-(Adamantan-2-yl)acetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of 2-(Adamantan-2-yl)acetic acid and other adamantane derivatives involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

2-(2-adamantyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKBENCOHRLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-2-yl)acetic acid

CAS RN

26082-22-4
Record name 2-(adamantan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aqueous 2.5 N sodium hydroxide solution 433 ml was added to methanol solution 1125 ml of 2-adamantyl acetic acid methyl ester 150 g (0.72 mol) and stirred at room temperature for 6 hours. Reaction mixture was concentrated in vacuo. Aqueous sodium bicarbonate solution was added to the residue and the mixture was washed with ether. Aqueous layer was adjusted to pH 1 by adding 12 N hydrochloric acid, extracted with ethyl acetate and dried with anhydrous sodium sulfate.
Quantity
433 mL
Type
reactant
Reaction Step One
Name
2-adamantyl acetic acid methyl ester
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
EA Ivleva, AI Morozova, ID Suchilin… - Russian Journal of …, 2020 - Springer
A number of new 1,3,6- and 1,4,4-tri- and 1,3,6,6-tetrasubstituted polyfunctional derivatives were synthesized starting from bridged carboxylic acids of the adamantane series. The …
Number of citations: 5 link.springer.com
JP Liles, C Rouget-Virbel, JLH Wahlman, R Rahimoff… - Chem, 2023 - cell.com
The widespread success of BINOL-chiral phosphoric acids (CPAs) has led to the development of several high molecular weight, sterically encumbered variants. Herein, we disclose an …
Number of citations: 7 www.cell.com

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